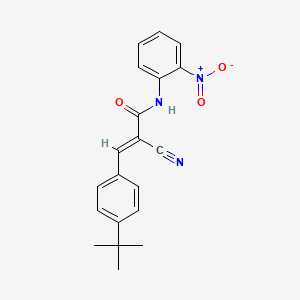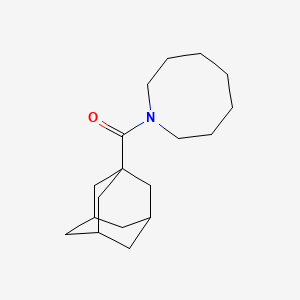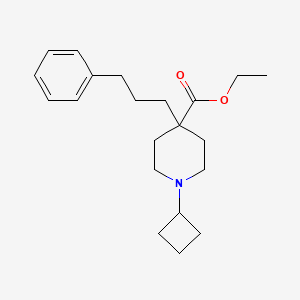
3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research indicates that certain synthetic acrylamide derivatives, though not the exact compound , are effective in preventing corrosion of metals in acidic environments. These compounds have been characterized using various spectroscopic methods and their corrosion inhibition properties were assessed through chemical and electrochemical methods, revealing their potential as mixed-type inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Polymer Science
Acrylamide derivatives play a significant role in polymer science, where they are used in the synthesis of polymers with specific properties. For example, copolymers of acrylamide have been synthesized for various applications, including water-soluble polymers that respond to changes in electrolyte concentration, pH, and temperature. These polymers have applications in drug delivery, water treatment, and as viscosity modifiers (McCormick et al., 1992).
Organic Synthesis and Catalysis
Acrylamide derivatives are also important in organic synthesis and catalysis. They have been used as reagents in the nitration of anilides and acrylamides, showcasing their utility in synthetic organic chemistry for producing nitro-substituted aromatic compounds with good to excellent yields. This highlights their versatility as reagents in the synthesis of complex organic molecules (Ji et al., 2015).
Solar Cell Applications
In the field of renewable energy, acrylamide derivatives have been used in the engineering of organic sensitizers for solar cell applications. These sensitizers, which include functionalized unsymmetrical organic molecules with acrylamide components, have shown high efficiency in converting incident photons to current, demonstrating the potential of acrylamide derivatives in improving the performance of solar cells (Kim et al., 2006).
Advanced Material Science
Furthermore, acrylamide derivatives have been explored for their applications in advanced material science, such as the synthesis of amphiphilic copolymers for creating diverse micellar morphologies. These materials can be used in drug delivery systems, as nanocarriers, and in the creation of self-assembling materials, showcasing the versatility of acrylamide derivatives in the development of novel materials (Li et al., 2010).
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-20(2,3)16-10-8-14(9-11-16)12-15(13-21)19(24)22-17-6-4-5-7-18(17)23(25)26/h4-12H,1-3H3,(H,22,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCDDGUMYAMOQQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)

![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)



![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)


![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
